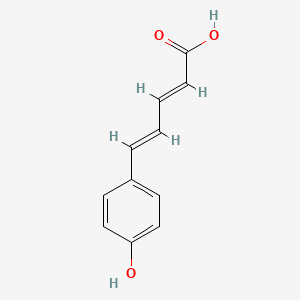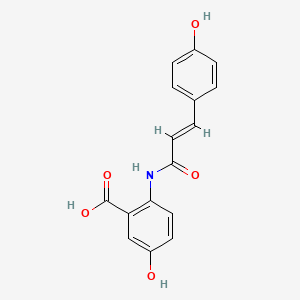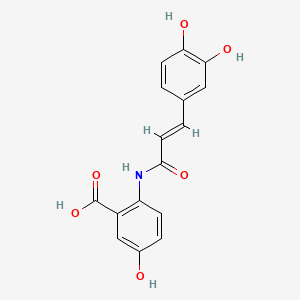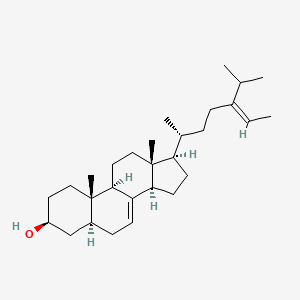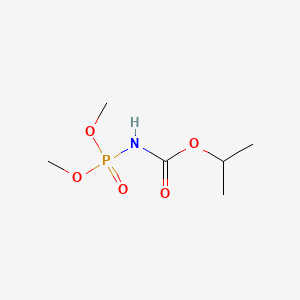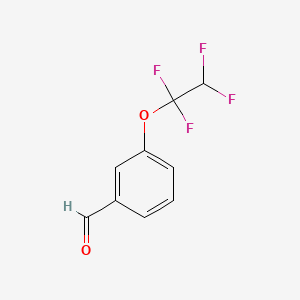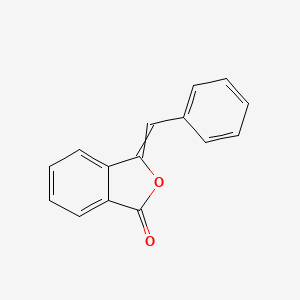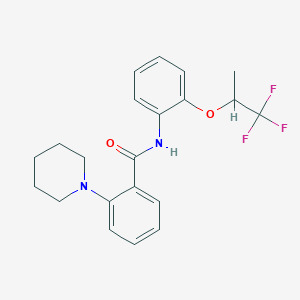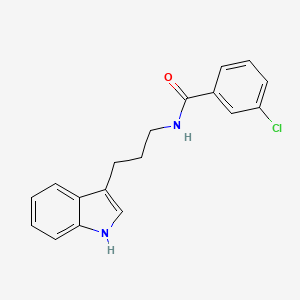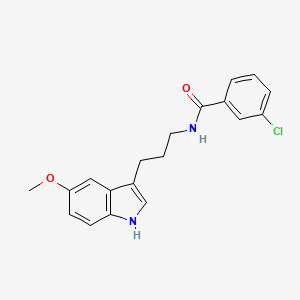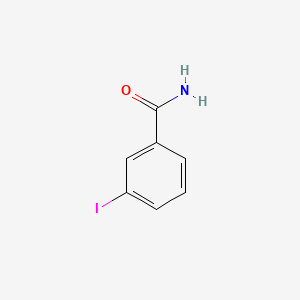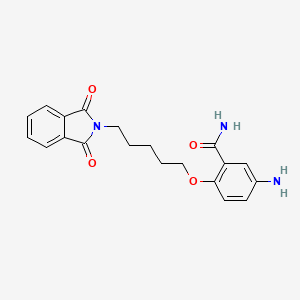![molecular formula C29H30N4O2S B1666232 N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide CAS No. 1018988-00-5](/img/structure/B1666232.png)
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide
Übersicht
Beschreibung
AZD7268 is a potent, selective and reversible CNS‐penetrating and orally bioavailable δ-opioid receptor agonist.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization
- Analytical Profiles and Development of Related Compounds : A study detailed the analytical characterization of compounds structurally related to N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide. This included compounds like QMPSB, QMMSB, QMPCB, and others, providing insights into their analytical profiles which can be crucial for forensic and clinical investigations (Brandt et al., 2020).
Synthesis and Pharmacological Applications
Synthesis of Structurally Similar Compounds for Antimicrobial Applications : Another study focused on synthesizing thiazolidinone derivatives, sharing structural similarities with the queried compound. These derivatives were evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating potential applications in antimicrobial therapies (Patel et al., 2012).
Development of Novel Inhibitors for Antifibrotic and Anticancer Applications : Research on compounds similar to the queried molecule, like IN-1130, an ALK5 inhibitor, has shown promising results in suppressing renal and hepatic fibrosis, as well as exhibiting anti-metastatic effects in breast cancer models. This highlights the potential use of such compounds in treating fibrosis and certain cancers (Kim et al., 2008).
Medicinal Chemistry
Synthesis and Evaluation of Analogs for Inotropic Activity : A study synthesized and evaluated a series of compounds structurally related to the queried molecule for their positive inotropic activity. These compounds, including carboxamides, were tested in isolated rabbit-heart preparations, indicating their potential use in cardiovascular therapies (Liu et al., 2009).
Hydrolysis-Mediated Clearance in Pharmacokinetics of Analogous Compounds : Research on compounds analogous to the queried molecule revealed insights into their pharmacokinetics and tissue distribution, emphasizing the impact of hydrolysis-mediated clearance. This information is crucial for understanding the metabolism and efficacy of such drugs (Teffera et al., 2013).
Eigenschaften
CAS-Nummer |
1018988-00-5 |
|---|---|
Produktname |
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide |
Molekularformel |
C29H30N4O2S |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide |
InChI |
InChI=1S/C29H30N4O2S/c1-32(16-17-34)29(35)24-9-7-21(8-10-24)27(26-6-2-4-23-5-3-13-30-28(23)26)22-11-14-33(15-12-22)18-25-19-36-20-31-25/h2-10,13,19-20,34H,11-12,14-18H2,1H3 |
InChI-Schlüssel |
ZJKUETLEJYCOBO-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
Kanonische SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
Aussehen |
Solid powder |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-((4-((2-hydroxyethyl)methylcarbamoyl)phenyl)quinolin-8-yl-methylene)-1-thiazol-4-ylmethylpiperidinium AZ12488024 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

